Omethoate D6 (O-dimethyl D6)

Descripción general

Descripción

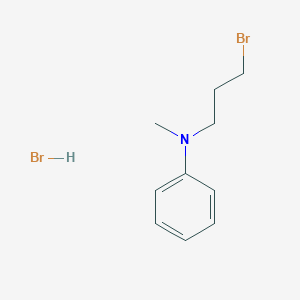

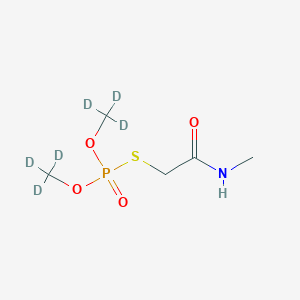

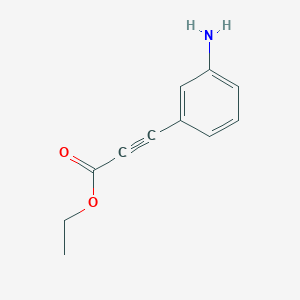

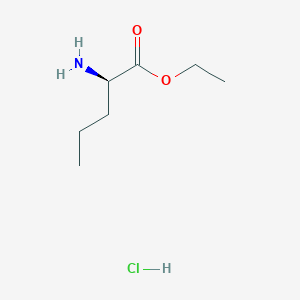

Omethoate D6 (O-dimethyl D6) is a stable isotope labelled compound . It is a variant of Omethoate, a systemic organophosphorous insecticide and acaricide . It is used to control insects and mites in horticulture and agriculture, as well as in the home garden .

Molecular Structure Analysis

The molecular formula of Omethoate D6 (O-dimethyl D6) is C5H6D6NO4PS . The average mass is 219.229 Da . For Omethoate, the molecular formula is C5H12NO4PS and the average mass is 213.192 Da .Aplicaciones Científicas De Investigación

Hyperspectral Imaging for Agricultural Analysis

Omethoate D6: has been utilized in studies involving Near-Infrared (NIR) Hyperspectral Imaging Technology . This advanced imaging technique, combined with multivariate methods, has been applied to identify wheat kernels with different concentrations of omethoate on their surface . The ability to detect and quantify pesticide residues on food crops is crucial for ensuring food safety and public health.

Colorimetric Sensing for Pesticide Detection

Researchers have developed a smartphone colorimetric sensor based on Pt@Au nanozyme for the visual and quantitative detection of omethoate in fruits and vegetables . This innovative approach leverages the catalytic properties of nanozymes, offering a portable and user-friendly method for monitoring pesticide levels, which is essential for consumer safety and regulatory compliance.

Surface-Enhanced Raman Spectroscopy (SERS) for Rapid Detection

Surface-Enhanced Raman Spectroscopy (SERS): , using silver colloid substrate, has been employed for the rapid detection of omethoate in standard solutions and peach extracts . SERS is a powerful analytical tool that provides high sensitivity and specificity, making it an excellent choice for detecting trace amounts of pesticides in food products.

Mecanismo De Acción

Propiedades

IUPAC Name |

2-[bis(trideuteriomethoxy)phosphorylsulfanyl]-N-methylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12NO4PS/c1-6-5(7)4-12-11(8,9-2)10-3/h4H2,1-3H3,(H,6,7)/i2D3,3D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZXOQEXFMJCDPG-XERRXZQWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)CSP(=O)(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])OP(=O)(OC([2H])([2H])[2H])SCC(=O)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12NO4PS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Omethoate D6 (O-dimethyl D6) | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 2-(((3aR,4S,6R,6aS)-6-amino-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)oxy)acetate oxalate](/img/structure/B1435859.png)

![9,9'-[1,2-Phenylenebis(methylene)]bis[N3,N3,N6,N6-tetrakis(4-methoxyphenyl)-9H-carbazole-3,6-diamine]](/img/structure/B1435868.png)

![Tert-butyl 5-(hydroxymethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B1435869.png)

![Ethyl imidazo[1,5-a]pyrimidine-8-carboxylate](/img/structure/B1435872.png)